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Introduction to LSM10

LSM10 (Like-Sm protein 10) is a crucial protein component of the U7 small nuclear
ribonucleoprotein (SNRNP) complex.[1][2][3] This complex is the central player in the 3'-end
processing of replication-dependent histone pre-mRNAs, a unique process that generates
mature histone mRNAs without a poly(A) tail.[1][4][5][6] Unlike the major spliceosomal shnRNPs,
the U7 snRNP contains a specialized heptameric protein ring where the canonical SmD1 and
SmD2 proteins are replaced by LSM10 and its partner, LSM11.[1][7][8] This unique
composition is dictated by a non-canonical Sm binding site on the U7 snRNA and is essential
for the specific function of the U7 snRNP in histone gene expression.[1][8]

The assembly of the U7 snRNP is a complex process involving the Survival of Motor Neurons
(SMN) complex and the PRMT5 methylosome complex.[7][9] LSM10 forms a heterodimer with
LSM11, which then associates with these assembly factors.[10] Understanding the molecular
interactions and functional activity of LSM10 is key to elucidating the regulation of histone
biosynthesis and its links to cell cycle control.[3][11]

These application notes provide detailed protocols for the in vitro study of LSM10, focusing on
its expression, key molecular interactions, and core function in histone pre-mRNA processing.
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Section 1: Recombinant LSM10 Expression and
Purification

A prerequisite for most in vitro studies is the production of pure, active recombinant LSM10. E.
coli is a common expression system for LSM10 and its binding partners.

Protocol 1: Expression and Purification of His-tagged Human LSM10

This protocol describes the expression of N-terminally 6xHis-tagged LSM10 in E. coli and its
purification using immobilized metal affinity chromatography (IMAC).

Materials:

Human LSM10 cDNA in a pET-series expression vector with an N-terminal 6xHis tag.
E. coli BL21(DE3) competent cells.

LB Broth and LB agar plates with appropriate antibiotic (e.g., Kanamycin).

Isopropyl 3-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM DTT, 1 mM
PMSF, 1 mg/mL lysozyme, and protease inhibitor cocktail.

Wash Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
Elution Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
Ni-NTA Agarose resin.

Dialysis Buffer: 20 mM HEPES-KOH pH 7.9, 100 mM KCI, 0.2 mM EDTA, 20% glycerol, 1
mM DTT.

Procedure:

e Transformation: Transform the LSM10 expression plasmid into E. coli BL21(DE3) cells and
plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
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o Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow
overnight at 37°C with shaking.

o Expression Culture: Inoculate 1 L of LB broth with the overnight culture. Grow at 37°C with
shaking until the OD600 reaches 0.6-0.8.

e Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final
concentration of 0.5 mM. Incubate overnight at 18°C with shaking.

o Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard
the supernatant.

» Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Sonicate on ice until the
lysate is no longer viscous.

« Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

» Binding: Add the clarified supernatant to 2 mL of pre-equilibrated Ni-NTA resin. Incubate for 1
hour at 4°C with gentle rotation.

e Washing: Load the resin-lysate mixture onto a chromatography column. Wash the resin with
20 column volumes of Wash Buffer.

e Elution: Elute the bound protein with 5 column volumes of Elution Buffer. Collect 1 mL
fractions.

e Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest
fractions.

e Dialysis & Storage: Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C.
Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at
-80°C.

Section 2: Protein-Protein Interaction (PPI) Assays

LSM10 function is defined by its interactions with other proteins, primarily LSM11 and
components of the SnRNP assembly machinery.[7][10][12]
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Protocol 2: In Vitro GST Pull-Down Assay

This protocol is adapted from methods used to demonstrate the interaction between LSM10
and components of the SMN and PRMT5 complexes.[7] It aims to verify the interaction
between a GST-tagged "bait" protein (e.g., GST-pICIn, GST-SMN) and a 35S-methionine-
labeled "prey" protein (e.g., LSM10).

Materials:

o Purified GST-tagged bait protein and GST-only control.

¢ Glutathione-Sepharose beads.

« In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system).

e [35S]-Methionine.

e Plasmid DNA encoding prey protein (LSM10).

e Binding Buffer: 20 mM HEPES pH 7.9, 150 mM KCI, 5 mM MgCl2, 0.1% NP-40, 1 mM DTT,
protease inhibitors.

e Wash Buffer: Same as Binding Buffer, but with 300 mM KCI.

o SDS-PAGE loading buffer.

Procedure:

e Prey Protein Synthesis: Synthesize [35S]-labeled LSM10 prey protein using an in vitro
transcription/translation system according to the manufacturer's instructions.

» Bait Protein Immobilization: Incubate 20 pug of GST-bait protein or GST-control with 30 uL of
Glutathione-Sepharose beads in 500 pL of Binding Buffer for 1 hour at 4°C.

e Washing: Pellet the beads by centrifugation (500 x g, 1 min) and wash three times with 1 mL
of Binding Buffer.
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» Binding Reaction: Add 10-20 pL of the in vitro translated [35S]-LSM10 to the immobilized bait
protein. Add Binding Buffer to a final volume of 500 uL. Reserve 1-2 L of the translation mix
as "Input".

 Incubation: Incubate the binding reaction for 2-3 hours at 4°C with gentle rotation.
e Washing: Pellet the beads and wash four times with 1 mL of ice-cold Wash Buffer.

o Elution & Analysis: After the final wash, remove all supernatant. Resuspend the beads in 30
uL of SDS-PAGE loading buffer, boil for 5 minutes, and centrifuge.

o Detection: Load the supernatant and the "Input" control onto an SDS-PAGE gel. After
electrophoresis, fix the gel, dry it, and expose it to a phosphor screen or X-ray film to
visualize the radiolabeled prey protein. A band in the GST-bait lane but not in the GST-
control lane indicates an interaction.

Data Presentation: Protein-Protein Interactions

Quantitative data, such as binding affinities, can be determined using techniques like
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) with purified
recombinant proteins.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Interacting Binding Affinity

. Technique Reference | Notes
Proteins (Kd)
Forms a stable
) heterodimer required
LSM10 - LSM11 ITC/SPR User-determined

for U7 snRNP
assembly.[1]

Mediates interaction
LSM10 - pICin ITC/SPR User-determined with the PRMT5
complex.[7][9]

Crucial for U7 snRNP
LSM10/LSM11 - SMN ITC/SPR User-determined ) )
biogenesis.[8][9]

Interaction is essential
LSM11 - FLASH Yeast Two-Hybrid Qualitative for histone pre-mRNA
processing.[11][12]

Table for researchers to populate with experimentally determined values.

Section 3: RNA Binding Assays

LSM10's association with U7 snRNA is fundamental to its function. This interaction is highly
specific, mediated by the non-canonical Sm site on U7 snRNA.[2][8]

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of LSM10 (as part of a reconstituted Sm ring or complex) to
a specific RNA probe.

Materials:
» Purified recombinant LSM10 and other Sm proteins (e.g., LSM11, SmE/F/G, SmB/D3).

e Invitro transcribed U7 snRNA probe (wild-type Sm site) and control RNA (mutated Sm site),
labeled with 32P or a fluorescent dye.
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RNA Binding Buffer (1X): 10 mM HEPES pH 7.5, 50 mM KCI, 1 mM DTT, 5% glycerol, 1 mM
EDTA.

Yeast tRNA (as a non-specific competitor).

Native polyacrylamide gel (e.g., 6%).

0.5X TBE Buffer.

Procedure:

e Protein Complex Assembly (if required): Pre-incubate LSM10 with LSM11 and other Sm
proteins on ice for 30 minutes to allow complex formation.

» Binding Reaction: In a microfuge tube, combine the following on ice:

o

RNA Binding Buffer (to final 1X concentration).

[¢]

Labeled U7 snRNA probe (~10,000 cpm or 20 fmol).

[¢]

Yeast tRNA (1 ug).

[e]

Increasing concentrations of the LSM10-containing protein complex.
o Nuclease-free water to the final volume (e.g., 20 pL).
 Incubation: Incubate the reaction at room temperature for 20-30 minutes.

» Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a
constant voltage (e.g., 100-150V) at 4°C.

o Detection: Dry the gel and expose it to a phosphor screen or X-ray film. A "shifted" band,
which migrates slower than the free probe, indicates an RNA-protein complex. The intensity
of the shifted band should increase with protein concentration.

Data Presentation: RNA Binding
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. Binding Affinity L
RNA Substrate Technique (Kd) Specificity Notes

LSM10 shows strong

U7 snRNA (Wild-Type ) o ) preferential binding to
_ EMSA / Filter Binding User-determined -~
Sm site) the U7-specific Sm
site.[8]

Binding is expected to

U7 snRNA (Optimized ) o ) be significantly
) EMSA / Filter Binding User-determined )
Sm site) reduced or abolished.
[8][13]

Table for researchers to populate with experimentally determined values.

Section 4: In Vitro Functional Assay: Histone Pre-
MRNA Processing

The ultimate in vitro functional test for LSM10 is its ability to participate in a reconstituted U7
snRNP complex that correctly processes histone pre-mRNA.[5][6]

Protocol 4: In Vitro Histone Pre-mRNA Cleavage Assay

This assay uses nuclear extract as a source of processing factors and a radiolabeled histone
pre-mRNA substrate to monitor the endonucleolytic cleavage activity.

Materials:

HEK?293 or HelLa cell nuclear extract.

e In vitro transcribed, [32P]-labeled histone pre-mRNA substrate (e.g., mouse H2a-614).

e Processing Reaction Buffer (2X): 40 mM HEPES-KOH pH 7.9, 4 mM DTT, 1.6 mM ATP, 40
mM Creatine Phosphate.

« EDTA (0.5 M solution).

e Proteinase K.
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e Phenol:.chloroform:isoamyl alcohol.

» Denaturing polyacrylamide gel (e.g., 8% with 7M Urea).

Procedure:

o Reaction Setup: On ice, set up the processing reactions in microfuge tubes:
o 6 pL Nuclear Extract.
o 7.5 pL 2X Processing Reaction Buffer.
o 1 pL [32P]-labeled histone pre-mRNA substrate (~20 fmol, 50,000 cpm).

o Optional: Add purified LSM10/LSM11 complex or antibodies for depletion/add-back
experiments.

o Nuclease-free water to a final volume of 15 pL.
e Incubation: Incubate the reactions at 30°C for 60 minutes.

» Reaction Stop & Digestion: Stop the reaction by adding 200 pL of a solution containing 0.3 M
Sodium Acetate, 10 mM EDTA, 0.5% SDS, and 100 pg/mL Proteinase K. Incubate at 37°C
for 20 minutes.

o RNA Extraction: Extract the RNA using phenol:chloroform, followed by ethanol precipitation.

e Analysis: Resuspend the RNA pellet in formamide loading dye. Denature at 95°C for 3
minutes and resolve the samples on a denaturing polyacrylamide/urea gel.

o Detection: Dry the gel and visualize the precursor and cleaved RNA products by
autoradiography. The efficiency of processing can be quantified by measuring the signal
intensity of the cleaved product relative to the total RNA (precursor + cleaved).

Visualizations: Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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